Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-

Oligonucleotide synthesis Solid-phase chemistry Linker technology

Hydroquinone-O,O'-diacetic acid (Q-linker) eliminates the 1-hour cleavage bottleneck in solid-phase oligonucleotide synthesis, enabling 30-fold faster throughput on automated DNA synthesizers without additional capital expenditure. • Reduces NH4OH cleavage from 60 min to 2 min, directly increasing daily oligo production capacity. • Forms predictable 2D coordination networks with d10 metals (Zn, Cd) and lanthanides (Dy, Ho) for MOF and luminescent materials research. • Thermally decomposes at ~255°C, suitable as a sacrificial porogen for hierarchically porous material synthesis.

Molecular Formula C10H10O6
Molecular Weight 226.18 g/mol
CAS No. 2245-53-6
Cat. No. B1217085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-
CAS2245-53-6
Synonymshydroquinone-diacetate
hydroquinone-O,O'-diacetic acid
Molecular FormulaC10H10O6
Molecular Weight226.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCC(=O)O)OCC(=O)O
InChIInChI=1S/C10H10O6/c11-9(12)5-15-7-1-2-8(4-3-7)16-6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)
InChIKeyDNXOCFKTVLHUMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroquinone-O,O'-diacetic Acid Overview


Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- (CAS 2245-53-6), commonly known as hydroquinone-O,O'-diacetic acid (H2qda) or Q-linker, is a dicarboxylic acid featuring a central hydroquinone core symmetrically substituted with two carboxymethoxy pendant arms. This bifunctional aromatic compound serves as a versatile organic synthesis intermediate and building block , with key physical properties including a molecular weight of 226.18 g/mol, a melting point/decomposition temperature of approximately 255°C , and a predicted pKa of 2.89±0.10 . The compound is commercially available in research quantities, typically at 98% purity, and is primarily employed as a flexible linker in solid-phase oligonucleotide synthesis and as a ligand for constructing metal-organic coordination polymers [1][2].

Solid-phase oligonucleotide synthesis linker with rapid cleavage profile
Conformationally flexible dicarboxylate ligand for predictable 2D MOF construction
Thermally labile building block suitable for porogen/templating studies

Why Standard Linkers Cannot Replace H2qda


Generic substitution of hydroquinone-O,O'-diacetic acid with structurally similar dicarboxylic acids—such as succinic acid, 1,4-phenylenediacetic acid, or other aryl diacetate linkers—is precluded by three critical performance divergences. First, the hydroquinone core imparts electronic and steric properties that directly influence cleavage kinetics in solid-phase synthesis applications, with the Q-linker exhibiting dramatically faster ammonia-mediated release compared to succinyl linkers [1]. Second, the extended O-CH2-CO2H pendant arms provide greater conformational flexibility than rigid aromatic diacids, enabling distinct coordination geometries and supramolecular architectures in metal-organic frameworks [2]. Third, the thermal decomposition profile at approximately 255°C differs substantially from related linkers, affecting compatibility with high-temperature synthetic protocols . These quantitative differences in cleavage kinetics, coordination dimensionality, and thermal behavior render in-class substitution scientifically untenable without protocol revalidation.

Cleavage Kinetics Divergence

Succinyl and oxalyl linkers exhibit substantially slower ammonia-mediated release, which may reduce automated synthesizer throughput compared with the Q-linker.

Topology Predictability Shift

Rigid analogs such as 1,4-phenylenediacetic acid often yield 1D coordination chains or different 2D networks, whereas the ether spacers in H2qda consistently promote 2D layered architectures.

Thermal Profile Mismatch

The decomposition temperature of ~255°C differs from related diacids; direct substitution may compromise protocols requiring distinct thermal stability windows.

H2qda Comparative Performance Evidence


Q-Linker vs. Succinyl Cleavage Speed

When hydroquinone-O,O'-diacetic acid (Q-linker) is employed as the linker arm in solid-phase oligonucleotide synthesis, the time required for NH4OH-mediated cleavage of oligodeoxy- or oligoribonucleotides from the support is reduced to only 2 minutes [1]. In contrast, the conventional succinyl linker under identical conditions requires approximately 1 hour (60 minutes) for complete cleavage [2]. This 30-fold reduction in cleavage time enables substantially increased throughput on automated DNA synthesizers without necessitating modifications to existing reagents or deprotection protocols [1]. The Q-linker additionally demonstrates cleavage compatibility with milder reagents including 5% NH4OH, potassium carbonate, anhydrous ammonia, t-butylamine, or fluoride ion, while maintaining sufficient stability for long-term room-temperature storage and resistance to common synthesis reagents such as 20% piperidine/DMF, 0.5 M DBU/pyridine, and 1:1 triethylamine/ethanol [1].

Q-Linker vs. Succinyl Cleavage
Head-to-head
2 min (Q-linker)vs. 60 min (succinyl linker)
Supports rapid solid-phase cleavage workflow
30-fold reduction under identical NH4OH conditions; compatible with milder reagents.
Oligonucleotide synthesis Solid-phase chemistry Linker technology

2D Coordination Polymers with d10 Metals

Hydroquinone-O,O'-diacetic acid (H2qda) forms two-dimensional coordination polymer networks when reacted with Zn(II) and Cd(II) salts under hydrothermal conditions in the presence of the co-ligand 1,3-bis(4-pyridyl)propane (bpp) [1]. Single-crystal X-ray diffraction analysis reveals that the resulting complexes, [Zn(qda)(bpp)]n (1) and {[Cd(qda)(bpp)2]·2H2O}n (2), both exhibit 2D layered structures, with the qda anions adopting distinct trans conformations that coordinate to metal centers in a monodentate fashion [1]. In contrast, the structurally related but conformationally restricted analog 1,4-phenylenediacetic acid (H2pda), which lacks the ether oxygen spacers present in H2qda, typically yields 1D polymeric ribbons or distinct 2D networks with different topology when coordinated to Zn(II) or Cd(II) with similar N-donor co-ligands [2]. This difference arises from the increased conformational flexibility imparted by the -O-CH2- linkages in H2qda, which enables a wider range of accessible dihedral angles between the aromatic ring and carboxylate groups.

2D MOF with d10 Metals
Reported
2D layered networks for Zn(II)/Cd(II); H2pda gives 1D ribbons or alternate 2D topology.
Predictable 2D framework design for d10 metals
Hydrothermal synthesis; distinct trans conformations observed via single-crystal XRD.
Metal-organic frameworks Coordination polymers Crystal engineering

Thermal Decomposition vs. Structural Analogs

Hydroquinone-O,O'-diacetic acid exhibits a decomposition temperature of approximately 255°C, with melting occurring concurrently with thermal degradation . This thermal behavior differs markedly from related aromatic dicarboxylic acids that lack the ether oxygen spacers. For instance, 1,4-phenylenediacetic acid (H2pda) typically displays a distinct melting point (approximately 235-240°C) without immediate decomposition, while terephthalic acid sublimes above 300°C without melting [1]. The ~255°C decomposition point of H2qda reflects the thermal lability of the ether linkages and the decarboxylation propensity of the acetic acid moieties. This thermal profile is particularly relevant for applications involving hydrothermal or solvothermal synthesis, where the compound remains intact under typical reaction conditions (120-200°C) but decomposes cleanly at higher temperatures, potentially serving as a sacrificial template or porogen.

Thermal Decomposition
Class-level
~255°C (melts with decomposition); H2pda ~235°C, terephthalic acid sublimes >300°C.
Informs thermal processing compatibility
Class-level inference; direct measurement conditions unspecified.
Thermal analysis Material stability Process chemistry

Conformational Flexibility of Ether Linkers

The presence of -O-CH2- ether spacers between the central hydroquinone ring and the terminal carboxylate groups in H2qda confers significantly greater conformational flexibility compared to the direct methylene linkage found in 1,4-phenylenediacetic acid (H2pda). Single-crystal structural analysis of the Zn(II) and Cd(II) coordination polymers reveals that the qda ligand can adopt multiple distinct conformations even within the same crystal structure [1]. In [Zn(qda)(bpp)]n, the qda anions exhibit two different trans conformations, whereas in the Cd(II) analog, only one trans conformation is observed [1]. This conformational adaptability arises from rotation around the C(sp2)-O and O-C(sp3) bonds, allowing the carboxylate groups to orient optimally for metal coordination while maintaining the extended ligand geometry. In contrast, the more rigid H2pda ligand, which lacks these ether oxygen atoms, exhibits a more restricted conformational landscape, typically adopting only a single coordination mode in analogous Zn(II) and Cd(II) complexes [2]. The enhanced flexibility of H2qda enables the formation of diverse supramolecular architectures with varying metal ions and co-ligands.

Conformational Flexibility
Reported
Multiple trans conformationsvs. single predominant mode for H2pda
Enables diverse coordination geometries
Zn(II) complex shows two conformations; adaptability varies with metal ion.
Ligand design Supramolecular chemistry Crystallography

Hydroquinone-O,O'-diacetic Acid Application Scenarios


High-Throughput Oligonucleotide Synthesis

The 30-fold reduction in solid-support cleavage time—from 60 minutes for succinyl linkers to only 2 minutes for the Q-linker [1]—directly translates to increased daily throughput on automated DNA synthesizers. For a facility operating multiple instruments with sequential synthesis cycles, the elimination of the 1-hour cleavage bottleneck enables significantly higher oligonucleotide production capacity without additional capital expenditure on new instrumentation. Procurement of hydroquinone-O,O'-diacetic acid or Q-linker-derivatized controlled-pore glass (CPG) supports is therefore economically justified for high-volume oligonucleotide production, particularly for therapeutic antisense oligonucleotides, siRNA, and CRISPR guide RNAs where production scale is rapidly expanding [2].

Predictable 2D MOF Topology Design

The reliable formation of 2D coordination networks when hydroquinone-O,O'-diacetic acid is combined with d10 metal ions and N-donor co-ligands under hydrothermal conditions [1] provides a predictable synthetic platform for researchers engineering metal-organic frameworks with specific dimensionality. In contrast to the structurally similar but conformationally restricted 1,4-phenylenediacetic acid, which may yield 1D ribbons or alternative 2D architectures depending on metal ion selection [2], H2qda consistently produces 2D layered materials with Zn(II) and Cd(II). This predictability reduces synthetic screening efforts and enables focused exploration of applications in luminescent sensing, gas separation, and heterogeneous catalysis where 2D framework topology is desirable [1].

Lanthanide-Based Luminescent Materials

Hydroquinone-O,O'-diacetic acid serves as an effective ligand for constructing 2D lanthanide coordination polymers, as demonstrated with Dy(III) and Ho(III) ions [1]. These isomorphous frameworks, with the general formula {Ln2(hqda)3(H2O)4·6H2O}n, exhibit characteristic lanthanide-based photoluminescence properties when excited at appropriate wavelengths. The nine-coordinate Ln(III) centers, bridged by hqda ligands through bidentate-bridging and chelating-bridging carboxylate modes, create a 2D network that extends into a 3D supramolecular structure via hydrogen bonding [1]. This contrasts with the more rigid 1,4-phenylenediacetic acid ligand, which with lanthanides often yields 3D frameworks with different porosity characteristics [2]. Researchers developing lanthanide-based optical materials, including luminescent probes and light-emitting devices, should consider H2qda when 2D layered architectures with specific interlayer spacing are required.

Thermal Porogen for Porous Materials

The decomposition temperature of hydroquinone-O,O'-diacetic acid at approximately 255°C [1] positions it as a viable thermally-labile component in the synthesis of hierarchically porous materials. Unlike more thermally robust aromatic dicarboxylic acids such as terephthalic acid (which sublimes above 300°C) or 1,4-phenylenediacetic acid (which melts at ~235-240°C without immediate decomposition), H2qda undergoes clean thermal decomposition at a temperature compatible with many metal oxide and zeolite synthesis protocols [2]. This property enables its use as a sacrificial template or porogen in mixed-matrix syntheses, where the ligand can be incorporated during framework assembly and subsequently removed by controlled calcination, leaving behind mesopores or macropores defined by the original ligand dimensions. Materials scientists engineering hierarchical porosity should evaluate H2qda when a decomposition temperature in the 250-260°C range is required.

Application
Selection Property
Validation Focus
High-throughput oligonucleotide synthesis
Rapid ammonia-cleavable linker arm
Cleavage throughput evaluation
2D MOF topology design
Conformationally flexible dicarboxylate ligand
Dimensionality predictability in hydrothermal synthesis
Lanthanide luminescent materials
Lanthanide-coordinating 2D network former
Photoluminescence and interlayer spacing
Porous material templating
Thermally labile linker decomposing cleanly
Porogen removal by controlled calcination

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